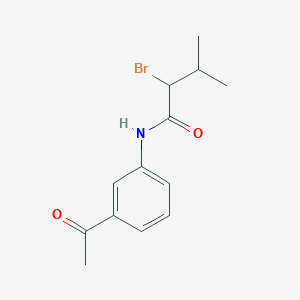![molecular formula C9H5ClN2O3 B1417341 [(3-Chloro-4-cyanophenyl)carbamoyl]formic acid CAS No. 1153559-74-0](/img/structure/B1417341.png)
[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid
Overview
Description
“[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid” is a chemical compound with the CAS Number: 1153559-74-0 . It has a molecular weight of 224.6 and its IUPAC name is (3-chloro-4-cyanoanilino)(oxo)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid” is C9H5ClN2O3 . The InChI Code is 1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15) .Scientific Research Applications
-
Pharmaceutical Research
- Application: This compound has been used in the development of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) .
- Method: The compound was incorporated into a series of structural modifications, resulting in a molecule with excellent activity against MR and a reasonable pharmacokinetic profile .
- Results: Oral dosing of the resulting compound, 3S,3aR-27d (PF-3882845), in a preclinical model of salt-induced hypertension and nephropathy showed blood pressure attenuation significantly greater than that with eplerenone, reduction in urinary albumin, and renal protection .
-
Organometallic Chemistry
- Application: Organotin (IV) carboxylates of 3-(4-cyanophenyl) acrylic acid have been synthesized .
- Method: The exact method of synthesis is not provided in the available information .
- Results: The synthesized organotin carboxylates were characterized using spectroscopic techniques and X-ray crystallography .
-
Suzuki–Miyaura Coupling
- Application: This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Method: The exact method of application is not provided in the available information .
- Results: The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Chemical Synthesis
- Application: This compound is available for purchase from chemical suppliers, suggesting it may be used in various chemical synthesis applications .
- Method: The exact methods of application are not provided in the available information .
- Results: The outcomes of these potential applications are not specified in the available information .
-
Chemical Education
- Application: This compound could be used in educational settings for teaching advanced organic chemistry concepts .
- Method: The exact methods of application are not provided in the available information .
- Results: The outcomes of these potential applications are not specified in the available information .
-
Material Science
properties
IUPAC Name |
2-(3-chloro-4-cyanoanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-3-6(2-1-5(7)4-11)12-8(13)9(14)15/h1-3H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZWNYFBSUMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



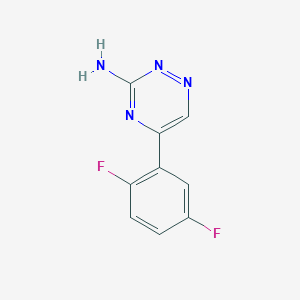
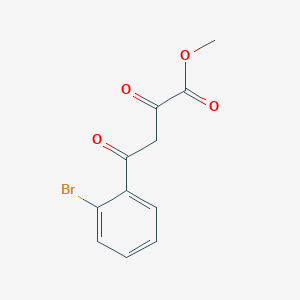
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417264.png)
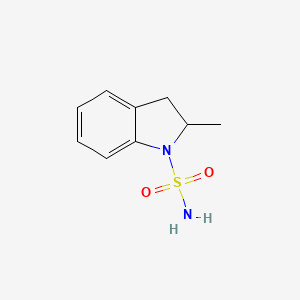
![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
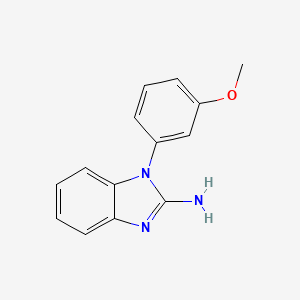
![2-Methyl-1-[2-(piperidin-4-yl)ethyl]piperidine](/img/structure/B1417271.png)
![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
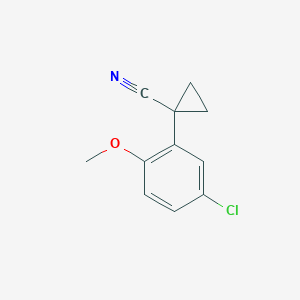

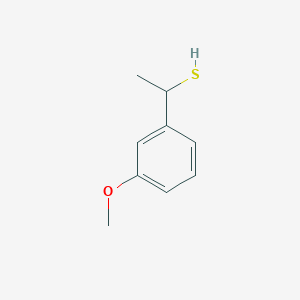
![3-[3-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1417278.png)
